

# (2-Fluoro-6-hydroxyphenyl)boronic acid IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-6-hydroxyphenylboronic acid

Cat. No.: B581007

[Get Quote](#)

An In-depth Technical Guide to (2-Fluoro-6-hydroxyphenyl)boronic acid: Synthesis, Properties, and Application in the Development of ENPP1 Inhibitors

IUPAC Name: (2-Fluoro-6-hydroxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Fluoro-6-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry. The guide details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of potent small molecule inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), a high-value target in cancer immunotherapy.

## Physicochemical and Safety Data

(2-Fluoro-6-hydroxyphenyl)boronic acid is a solid organic compound at room temperature. Its key properties and safety information are summarized below for researchers and drug development professionals.

| Property            | Value                                          | Source                              |
|---------------------|------------------------------------------------|-------------------------------------|
| IUPAC Name          | (2-Fluoro-6-hydroxyphenyl)boronic acid         | [PubChem] <a href="#">[1]</a>       |
| CAS Number          | 1256345-60-4                                   | [Sigma-Aldrich] <a href="#">[2]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>6</sub> BFO <sub>3</sub> | [PubChem] <a href="#">[1]</a>       |
| Molecular Weight    | 155.92 g/mol                                   | [PubChem] <a href="#">[1]</a>       |
| Physical Form       | Solid                                          | [Sigma-Aldrich] <a href="#">[2]</a> |
| pKa (Predicted)     | 8.40 ± 0.58                                    | [ChemicalBook] <a href="#">[3]</a>  |
| InChI Key           | FPXQHZPCFRQWCP-UHFFFAOYSA-N                    | [PubChem] <a href="#">[1]</a>       |
| Storage Temperature | 2-8°C under inert atmosphere                   | [Sigma-Aldrich] <a href="#">[2]</a> |

| Safety Information       | Source                       |
|--------------------------|------------------------------|
| Signal Word              | Warning                      |
| Hazard Statements        | H302, H315, H319, H332, H335 |
| Precautionary Statements | P280, P305+P351+P338, P310   |

## Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

A detailed experimental protocol for the synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid has been described in the literature, notably in patent US11299491B2, which outlines its preparation as a key intermediate for KRAS G12C inhibitors. The synthesis proceeds via demethylation of a methoxy-substituted precursor.[\[4\]](#)

# Experimental Protocol: Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid[4]

## Materials:

- (2-Fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent)
- Boron tribromide ( $\text{BBr}_3$ ) (1.5 equivalents)
- Dichloromethane (DCM)
- Methyl tert-butyl ether (MTBE)
- Heptane
- Water

## Procedure:

- Charge a reactor with dichloromethane (4 volumes) and (2-fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent).
- Cool the reaction mixture to -30°C.
- Add boron tribromide (1.5 equivalents) dropwise to the cooled mixture.
- Upon completion of the addition, warm the mixture to 25°C and stir for 2 hours.
- Quench the reaction by adding the mixture to ice-cold (0-5°C) water (10 volumes).
- Add MTBE (10 volumes) and warm the mixture to 25°C, stirring for 1-2 hours or until all solids have dissolved.
- Separate the aqueous phase and extract with MTBE (3 volumes).
- Combine the organic extracts and wash with water (3 volumes).
- Concentrate the combined organic phase to 1 total volume.

- Add heptane (10 volumes) to the concentrated mixture and stir for 2 hours to induce precipitation.
- Isolate the resulting product by filtration and dry at <30°C to afford (2-fluoro-6-hydroxyphenyl)boronic acid.

## Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

[Click to download full resolution via product page](#)

Synthetic workflow for (2-Fluoro-6-hydroxyphenyl)boronic acid.

# Application in Drug Discovery: Synthesis of ENPP1 Inhibitors

(2-Fluoro-6-hydroxyphenyl)boronic acid is a valuable building block for the synthesis of inhibitors targeting ENPP1. ENPP1 is an extracellular enzyme that hydrolyzes the immunotransmitter cyclic GMP-AMP (cGAMP), thereby suppressing the cGAMP-STING pathway, which is critical for anti-tumor immunity.<sup>[5][6]</sup> By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of the STING pathway and a more robust anti-cancer immune response.<sup>[3][5]</sup>

## The cGAMP-STING Signaling Pathway and the Role of ENPP1

Cancer cells can produce and export cGAMP, which then binds to and activates the STING receptor on immune cells, such as dendritic cells. This activation leads to the production of type I interferons and other cytokines that promote an anti-tumor immune response. ENPP1 acts as a negative regulator of this pathway by degrading extracellular cGAMP.<sup>[5]</sup> Small molecule inhibitors of ENPP1 can block this degradation, thus potentiating the anti-tumor immune response.<sup>[6]</sup>

## cGAMP-STING Pathway and ENPP1 Inhibition

[Click to download full resolution via product page](#)

The role of ENPP1 in the cGAMP-STING pathway and its inhibition.

## Representative Suzuki-Miyaura Coupling Protocol

The synthesis of ENPP1 inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond. (2-Fluoro-6-hydroxyphenyl)boronic acid serves as the nucleophilic partner in this reaction.

### Materials:

- (2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents)
- Aryl halide (e.g., 6-bromoisoquinoline derivative) (1 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) (0.05 equivalents)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ) (2 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture)

### Procedure:

- To a reaction vessel, add the aryl halide (1 equivalent), (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system (e.g., 3:1 dioxane:water).
- Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl compound.



[Click to download full resolution via product page](#)

Workflow for the synthesis of an ENPP1 inhibitor via Suzuki coupling.

## Structure-Activity Relationship (SAR) of ENPP1 Inhibitors

Research has led to the development of highly potent ENPP1 inhibitors, with  $K_i$  values in the low nanomolar range. The (2-fluoro-6-hydroxyphenyl) moiety is a common feature in these inhibitors, where it often serves as a key "tail" group that interacts with the enzyme's active site. The table below, based on data from Carozza et al., illustrates the structure-activity relationship for a series of ENPP1 inhibitors, highlighting the impact of modifications to the molecule.<sup>[5]</sup>

| Compound | R Group (Tail)           | Core       | Head Group    | Ki (nM, pH 7.4) |
|----------|--------------------------|------------|---------------|-----------------|
| 1        | 6,7-dimethoxyquinazoline | Piperidine | Phosphonate   | 1.8 ± 0.3       |
| 2        | 6,7-dimethoxyquinazoline | Piperidine | Thioacetamide | 110 ± 10        |
| 3        | 6,7-dimethoxyquinazoline | Piperidine | Carboxylate   | 1500 ± 200      |
| 4        | Quinazoline              | Piperidine | Phosphonate   | 3.5 ± 0.3       |
| 5        | 2-Fluoro-6-hydroxyphenyl | Piperidine | Phosphonate   | 1.7 ± 0.2       |
| 6        | 2-Hydroxyphenyl          | Piperidine | Phosphonate   | 2.1 ± 0.1       |
| 7        | 2-Fluorophenyl           | Piperidine | Phosphonate   | 5.3 ± 0.5       |

Data adapted from Carozza et al. (2020).[\[5\]](#)

The data demonstrates that a phosphonate head group is crucial for high potency at physiological pH. Furthermore, the combination of a 2-fluoro and 6-hydroxy substitution on the phenyl "tail" (Compound 5) results in one of the most potent inhibitors in this series, underscoring the importance of (2-fluoro-6-hydroxyphenyl)boronic acid as a synthetic precursor.[\[5\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com](https://synapse.patsnap.com)

- 2. (2-Fluoro-6-hydroxyphenyl)boronic acid | 1256345-60-4 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Fluoro-6-hydroxyphenyl)boronic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenyl-boronic-acid-iupac-name\]](https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenyl-boronic-acid-iupac-name)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)